Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoicacid
Overview
Description
Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid is a chemical compound with the molecular formula C15H30NO7P and a molecular weight of 367.37 g/mol . It is primarily used in proteomics research applications . The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, an amino group, and a phosphono group, making it a versatile intermediate in organic synthesis.
Preparation Methods
One common synthetic route includes the reaction of Boc-L-lysine with diethyl phosphite under appropriate conditions . The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may vary, but they generally follow similar principles of protecting group chemistry and phosphonation reactions.
Chemical Reactions Analysis
Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphono group to a phosphine or phosphine oxide.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common reagents used in these reactions include sodium borohydride for reduction, hydrochloric acid for Boc deprotection, and various bases and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid involves its role as a building block in organic synthesis. The Boc group protects the amino functionality during reactions, preventing unwanted side reactions. The phosphono group can participate in various chemical transformations, enabling the synthesis of a wide range of derivatives. The compound’s molecular targets and pathways are primarily related to its use as an intermediate in synthetic chemistry .
Comparison with Similar Compounds
Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid can be compared with other similar compounds such as:
Boc-L-lysine: Similar in structure but lacks the phosphono group.
Boc-L-2-amino-6-phosphonohexanoic acid: Similar but without the diethyl ester groups.
Boc-L-2-amino-6-(O,O’-dimethyl-phosphono)hexanoic acid: Similar but with methyl ester groups instead of ethyl.
The uniqueness of Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid lies in its combination of protecting groups and functional groups, making it a valuable intermediate in synthetic organic chemistry .
Properties
IUPAC Name |
(2S)-6-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30NO7P/c1-6-21-24(20,22-7-2)11-9-8-10-12(13(17)18)16-14(19)23-15(3,4)5/h12H,6-11H2,1-5H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGFSGHCJKVTNM-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.